molecular formula C19H13BrFN3O2 B6099187 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B6099187
M. Wt: 414.2 g/mol
InChI Key: JXGFRCICSWLNOL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione: is a complex organic compound that features a unique combination of indole, imidazolidine, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Indole Derivative: The initial step involves the bromination of indole to form 5-bromo-1H-indole.

    Condensation Reaction: The 5-bromo-1H-indole is then subjected to a condensation reaction with an appropriate aldehyde to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a fluorobenzyl imidazolidine-2,4-dione derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the imidazolidine ring.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for biological imaging and diagnostics.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the imidazolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-[(5-methyl-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Uniqueness

The presence of the bromine atom on the indole ring and the fluorobenzyl group on the imidazolidine ring makes (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione unique

Properties

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2/c20-13-3-6-16-15(8-13)12(9-22-16)7-17-18(25)24(19(26)23-17)10-11-1-4-14(21)5-2-11/h1-9,25H,10H2,(H,23,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGFRCICSWLNOL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=C(NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.